molecular formula C31H52O2 B1209406 Cholesteryl butyrate CAS No. 521-13-1

Cholesteryl butyrate

Número de catálogo: B1209406
Número CAS: 521-13-1
Peso molecular: 456.7 g/mol
Clave InChI: CKDZWMVGDHGMFR-GTPODGLVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholesteryl butyrate can be synthesized through the esterification of cholesterol with butyric acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cholesterol and butyric acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions: Cholesteryl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Cholesteryl butyrate is primarily utilized as a component in solid lipid nanoparticles (SLN), which serve as effective drug delivery vehicles. These nanoparticles enhance the bioavailability and therapeutic efficacy of butyric acid while minimizing its side effects.

  • Solid Lipid Nanoparticles : this compound solid lipid nanoparticles have been shown to improve the solubility and stability of butyric acid, facilitating its application in various therapeutic contexts. These nanoparticles can be administered via multiple routes, including oral and intravenous, thereby broadening their therapeutic applicability .
  • Anti-adhesive Properties : Research indicates that this compound solid lipid nanoparticles inhibit the adhesion of polymorphonuclear cells to vascular endothelial cells. This property is crucial for preventing inflammation and could play a significant role in treating conditions like inflammatory bowel diseases .

Anti-Cancer Applications

This compound exhibits promising anti-cancer properties through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of different human cancer cell lines, including leukemia and colon cancer cells. This effect is attributed to its ability to induce apoptosis and stimulate differentiation in cancer cells .
  • Mechanisms of Action : The anti-cancer effects are mediated through several pathways:
    • Histone Deacetylase Inhibition : this compound acts as a histone deacetylase inhibitor, leading to altered gene expression associated with cell cycle regulation and apoptosis .
    • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, making it a potential candidate for cancer therapy .

Metabolic Regulation

This compound also plays a role in metabolic processes, particularly concerning cholesterol metabolism:

  • Cholesterol Lowering Effects : Research has indicated that this compound can lower cellular cholesterol levels by inhibiting key enzymes involved in cholesterol biosynthesis. This effect is mediated through the downregulation of sterol regulatory element-binding protein 2 (SREBP-2) signaling pathways .
  • Potential for Cardiovascular Health : By influencing cholesterol metabolism, this compound may contribute to cardiovascular health by reducing the risk factors associated with dyslipidemia and atherosclerosis .

Case Studies and Research Findings

A variety of studies have explored the applications of this compound across different contexts:

StudyFocusFindings
Du et al. (2020)Cholesterol MetabolismDemonstrated that butyric acid induces ABCA1 activity, reducing cholesterol deposition in plaques .
Pellizzaro et al. (1999)Cancer Cell LinesFound that this compound solid lipid nanoparticles exhibited higher antineoplastic effects compared to free butyrate .
Badejogbin et al. (2019)Cardiac ProtectionShowed that sodium butyrate improved cardiac tissue integrity in high-fat diet models, suggesting protective cardiovascular effects .

Mecanismo De Acción

Cholesteryl butyrate exerts its effects primarily through the release of butyric acid, which has several biological activities:

Comparación Con Compuestos Similares

    Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid.

    Cholesteryl palmitate: An ester of cholesterol with palmitic acid.

    Cholesteryl oleate: An ester of cholesterol with oleic acid

Uniqueness: Cholesteryl butyrate is unique due to its ability to deliver butyric acid, which has distinct anti-inflammatory and anti-cancer properties. This makes it particularly valuable in medical and pharmaceutical applications, where it can be used to target specific cellular pathways and processes .

Actividad Biológica

Cholesteryl butyrate (Chol-but) is a derivative of butyric acid, which has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy and metabolic disorders. This article explores the biological activity of Chol-but, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits several mechanisms through which it influences cellular processes:

  • Histone Deacetylase Inhibition : Similar to sodium butyrate, Chol-but acts as an inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and modulation of gene expression. This action is crucial in regulating genes involved in inflammation, metabolism, and cancer progression .
  • Cholesterol Regulation : Chol-but has been shown to lower cellular cholesterol levels through the modulation of key cholesterol-related genes. It influences the expression of proteins involved in reverse cholesterol transport, such as ATP-binding cassette subfamily A member 1 (ABCA1) .
  • Anti-inflammatory Effects : Chol-but solid lipid nanoparticles (SLNs) have demonstrated significant anti-inflammatory properties by inhibiting the adhesion and activation of polymorphonuclear leukocytes (PMNs) and microvascular endothelial cells (ECs). This effect is attributed to the rapid uptake and higher concentration release of butyric acid within cells .

Biological Activity in Cell Types

This compound's biological effects extend across various cell types:

  • Cancer Cells : Studies indicate that Chol-but SLNs inhibit the growth and migration of cancer cells derived from colon, breast, prostate cancers, and melanoma. The anti-adhesive effects are concentration-dependent and are associated with down-regulation of ERK and p38 phosphorylation pathways .
  • Endothelial Cells : Chol-but SLNs enhance endothelial barrier function by modulating cell adhesion properties. They inhibit the expression of claudin-1 while promoting E-cadherin expression in human umbilical vein endothelial cells (HUVECs), suggesting a potential role in preventing metastasis .

In Vitro Studies

  • Cell Viability : Sodium butyrate, a related compound, was shown to be non-toxic to HepG2 cells at concentrations up to 20 mM, indicating a favorable safety profile for butyrate derivatives like Chol-but .
  • Cholesterol Reduction : Chol-but treatment resulted in decreased cellular cholesterol levels without affecting triglyceride content, highlighting its selective action on lipid metabolism .
  • Anti-Cancer Activity : In vitro tests demonstrated that Chol-but SLNs significantly inhibited NHI-H460 cell growth in a dose-dependent manner over six days .

In Vivo Studies

Data Summary

Biological ActivityMechanism/EffectReference
HDAC InhibitionModulates gene expression related to inflammation
Cholesterol ReductionLowers cellular cholesterol via ABCA1 modulation
Anti-inflammatoryInhibits PMN adhesion and activation
Anti-cancerInhibits growth/migration of cancer cells
Cardiovascular ProtectionAmeliorates atherosclerosis symptoms

Propiedades

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZWMVGDHGMFR-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341216
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-13-1
Record name Cholesteryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-butanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-ol butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl butyrate
Reactant of Route 2
Reactant of Route 2
Cholesteryl butyrate
Reactant of Route 3
Reactant of Route 3
Cholesteryl butyrate
Reactant of Route 4
Reactant of Route 4
Cholesteryl butyrate
Reactant of Route 5
Reactant of Route 5
Cholesteryl butyrate
Reactant of Route 6
Cholesteryl butyrate
Customer
Q & A

Q1: How does cholesteryl butyrate exert its anti-cancer effects?

A1: this compound acts as a pro-drug for butyric acid, a naturally occurring short-chain fatty acid with known anti-cancer properties. [] Upon entering cells, this compound is likely hydrolyzed to release butyric acid. Butyric acid then inhibits histone deacetylase (HDAC) activity, leading to hyperacetylation of histones and modulation of gene expression. [] This modulation results in various downstream effects, including cell cycle arrest, differentiation, and apoptosis in cancer cells. [, ]

Q2: Which cellular pathways are affected by this compound?

A2: this compound, through its release of butyric acid, primarily affects pathways related to cell cycle control, apoptosis, and differentiation. In Jurkat leukemia cells, this compound induced cell cycle arrest at the G2/M phase, while in U937 and HL-60 leukemia cells, it caused an increase in the G0/G1 phase population. [] This suggests cell-type-specific effects on cell cycle progression. Moreover, this compound treatment led to a significant increase in the sub-G0/G1 apoptotic cell population in Jurkat and HL-60 cells, indicating its ability to induce programmed cell death. []

Q3: Does this compound impact c-myc expression?

A3: Yes, research indicates that this compound can downregulate c-myc expression. A study using this compound solid lipid nanoparticles (SLNs) demonstrated a rapid and transient downregulation of c-myc expression in Jurkat, U937, and HL-60 leukemia cell lines. [] This downregulation was observed at concentrations where sodium butyrate, the free form of butyric acid, showed minimal effect, highlighting the potential advantage of the this compound formulation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C31H52O2 and a molecular weight of 456.74 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: Studies have employed various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy can provide insights into its functional groups, such as the ester bond linking cholesterol and butyric acid. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can be used to determine the structure and purity of the compound. []

Q6: What is the polymorphic and mesomorphic behavior of this compound?

A6: this compound exhibits both polymorphic and mesomorphic behavior. It displays a single mesophase of the cholesteric type. [] Interestingly, the solid phase formed from the melt differs structurally from the solid phase obtained from solution crystallization, indicating polymorphism. []

Q7: Why are solid lipid nanoparticles (SLNs) used for this compound delivery?

A7: Solid lipid nanoparticles offer several advantages for delivering hydrophobic drugs like this compound. SLNs protect the drug from degradation, control its release, and can enhance its bioavailability. [, ] Furthermore, SLNs can be engineered to target specific tissues or cells, improving drug delivery to the desired site of action. [, , ]

Q8: How does the formulation of this compound SLNs affect their efficacy?

A8: The concentration of this compound within the SLN formulation significantly impacts its antiproliferative activity. [, ] For instance, SLNs with higher this compound concentrations exhibited a greater inhibitory effect on the growth of NIH-H460 lung cancer cells. [] This highlights the importance of optimizing the drug loading and release profile of this compound SLNs to achieve desired therapeutic outcomes.

Q9: What is the stability of this compound under various conditions?

A9: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light. Specific data on the stability of this compound under various conditions is limited in the provided research, highlighting the need for further investigation in this area.

Q10: What in vitro models have been used to study this compound's effects?

A10: Researchers have employed various leukemia cell lines, including HL-60, Jurkat, and U937, to investigate the anti-cancer properties of this compound. [, ] These cell lines provide valuable tools to study the compound's effects on cell viability, cell cycle progression, and apoptosis induction. Additionally, this compound's impact on adhesion and migration has been studied in human neutrophils and colon cancer cell lines. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.